REACTION_CXSMILES
|
[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][CH:5]=1)(=[O:3])[CH3:2].[Se](=O)=[O:14].[OH2:16]>N1C=CC=CC=1>[S:6]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:4]([CH:1]([OH:3])[C:2]([OH:14])=[O:16])=[CH:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
9.92 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for forty-five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 120° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 90° C.
|
Type
|
CUSTOM
|
Details
|
the pyridine solvent was then removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into diethyl ether
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation and crystallization of the product from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C2=C1C=CC=C2)C(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |